molecular formula C8H5F3KNO2 B13663739 Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Katalognummer: B13663739
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: WYSIKDVKXPTFJT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organofluorine compound that features a trifluoromethyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with potassium acetate. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group can influence the electronic properties of the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved depend on the specific application and reaction it is used in .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its specific structure, which combines the properties of a trifluoromethyl group and a pyridine ring. This combination makes it particularly useful in various chemical reactions and applications, offering distinct advantages in terms of reactivity and stability .

Eigenschaften

Molekularformel

C8H5F3KNO2

Molekulargewicht

243.22 g/mol

IUPAC-Name

potassium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1

InChI-Schlüssel

WYSIKDVKXPTFJT-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.